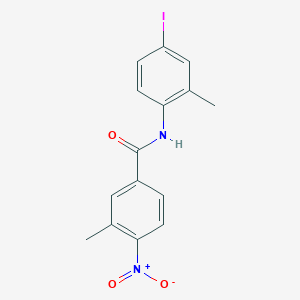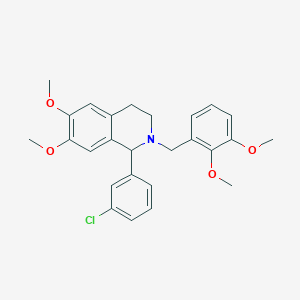
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-sulfonic acid chloropropyl ester, is a chemical compound that belongs to the coumarin family. It is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications.
作用機序
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate is not fully understood. However, it has been proposed that it acts as a chelating agent for metal ions, which leads to the formation of a complex that exhibits fluorescence. It has also been suggested that it can generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. It has also been found to have antioxidant and anti-inflammatory effects, which can potentially be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate in lab experiments is its ability to detect metal ions with high sensitivity and selectivity. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations is its potential toxicity, especially when used as a photosensitizer for cancer treatment. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research on 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate. One direction is to further investigate its potential as a photosensitizer for cancer treatment, especially in combination with other therapies. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, more research is needed to understand its mechanism of action and to optimize its use in various applications.
Conclusion
In conclusion, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It has been used as a fluorescent probe for metal ions, a photosensitizer for cancer treatment, and has exhibited antimicrobial, antioxidant, and anti-inflammatory properties. While it has several advantages, such as high sensitivity and selectivity, it also has limitations, such as potential toxicity and a lack of understanding of its mechanism of action. There are several future directions for research on this compound, which can potentially lead to the development of new therapies for various diseases.
合成法
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate involves the reaction between coumarin-7-sulfonyl chloride and chloropropyl methyl ether in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield of the product is around 70-80%. This method has been described in detail in a research article by Zhang et al. (2014).
科学的研究の応用
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper (II) and iron (III) in biological samples. It has also been used as a photosensitizer for the treatment of cancer. Additionally, it has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
特性
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO5S/c1-3-4-8-5-13(15)18-11-7-12(19-20(2,16)17)10(14)6-9(8)11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZZQXBVYDZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933813.png)
![2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4933831.png)

![3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4933849.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)

![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)